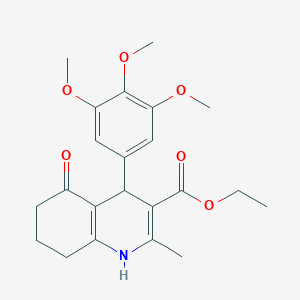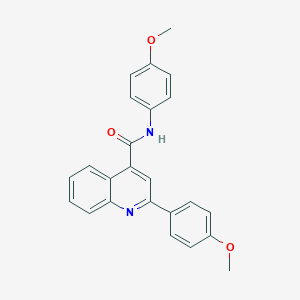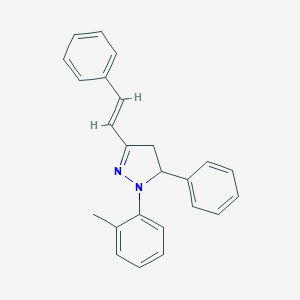
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is characterized by its quinoxaline core substituted with diphenyl and di(propan-2-yl) groups, making it a unique and potentially valuable molecule in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization . One common method includes the reaction of 2,3-diphenylquinoxaline with isopropylamine under controlled conditions to introduce the di(propan-2-yl) group at the nitrogen atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation and functionalization reactions. The process would be optimized for yield and purity, often involving catalytic agents and specific reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-diphenylquinoxaline: Lacks the di(propan-2-yl) groups, resulting in different chemical and biological properties.
2,3-diphenylpyrido[2,3-b]pyrazine: An analogue with a pyridine ring, exhibiting different electronic properties and reactivity.
Uniqueness
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its di(propan-2-yl) groups enhance its lipophilicity and potentially its ability to interact with biological membranes and targets .
Propiedades
Fórmula molecular |
C27H27N3O |
|---|---|
Peso molecular |
409.5g/mol |
Nombre IUPAC |
2,3-diphenyl-N,N-di(propan-2-yl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C27H27N3O/c1-18(2)30(19(3)4)27(31)22-15-16-23-24(17-22)29-26(21-13-9-6-10-14-21)25(28-23)20-11-7-5-8-12-20/h5-19H,1-4H3 |
Clave InChI |
SPQPTBCTOYQZSU-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![benzyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B414847.png)


![prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B414851.png)






![N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B414864.png)
